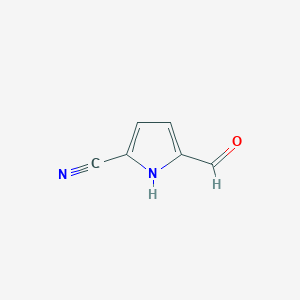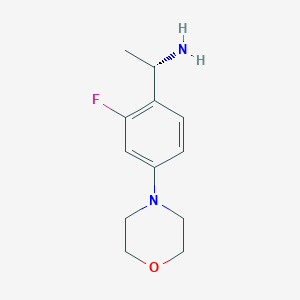
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is a chiral compound that features a fluorine atom and a morpholine ring attached to a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and morpholine.
Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic aromatic substitution reaction with morpholine to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to ensure the enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom and morpholine ring can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which (S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom and morpholine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2-Fluoro-4-morpholinophenyl)ethanamine: The enantiomer of the compound with different stereochemistry.
2-Fluoro-4-morpholinophenylboronic acid: A related compound with a boronic acid group instead of an ethanamine group.
Uniqueness
(S)-1-(2-Fluoro-4-morpholinophenyl)ethanamine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a morpholine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H17FN2O |
|---|---|
Peso molecular |
224.27 g/mol |
Nombre IUPAC |
(1S)-1-(2-fluoro-4-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H17FN2O/c1-9(14)11-3-2-10(8-12(11)13)15-4-6-16-7-5-15/h2-3,8-9H,4-7,14H2,1H3/t9-/m0/s1 |
Clave InChI |
NNJJZYQGFDWENM-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=C(C=C(C=C1)N2CCOCC2)F)N |
SMILES canónico |
CC(C1=C(C=C(C=C1)N2CCOCC2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Bis(triphenylphosphine)palladium(II)bromide]benzyl alcohol](/img/structure/B12283062.png)
![lithium;1,3,7,9-tetratert-butyl-11-oxido-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide](/img/structure/B12283081.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
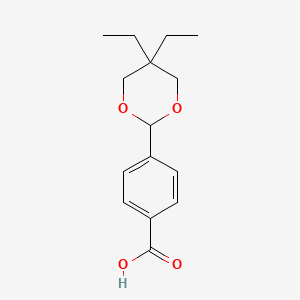
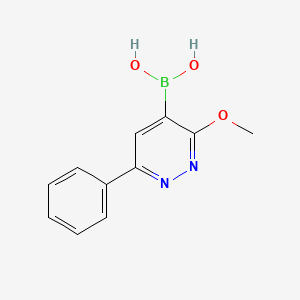
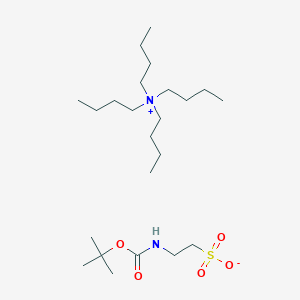

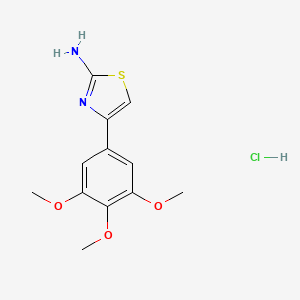
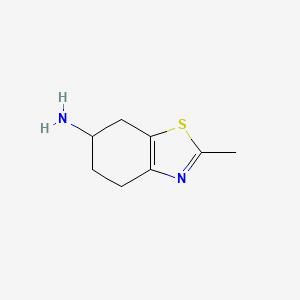
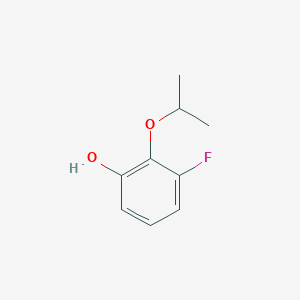
![Benzo[a]phenoxazin-7-ium, 9-(diethylamino)-5-[(2-naphthalenylcarbonyl)amino]-](/img/structure/B12283141.png)
